2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
The compound “2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide” is a complex organic molecule. It contains several functional groups, including imidazoquinazolinone, phenylpiperazine, and sulfanylacetamide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The imidazoquinazolinone core provides a rigid, planar structure, while the phenylpiperazine and sulfanylacetamide groups add additional complexity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The imidazoquinazolinone core might undergo reactions typical for heterocyclic compounds, while the phenylpiperazine and sulfanylacetamide groups could participate in various substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other properties could be predicted using computational methods .Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Research has identified derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline as potent and selective alpha 1-adrenoceptor antagonists with significant antihypertensive activity. These compounds, evaluated through binding affinity studies and in vivo antihypertensive effects, have shown promise for further evaluation due to their in vitro alpha 1-adrenoceptor affinity/selectivity and in vivo duration of action (Chern et al., 1993).
Antimicrobial Agents
A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives have been synthesized and tested for antimicrobial activity, indicating potential as novel antimicrobial agents (Baviskar et al., 2013).
Anticancer Activity
Novel derivatives containing thiazole and thiadiazole fragments have shown considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines. These findings suggest their potential as effective anticancer agents (Kovalenko et al., 2012).
Pesticidal Activities
Some new substituted 3H-quinazolin-4-one derivatives have been synthesized and screened for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. The results indicate significant activities, suggesting their potential use as pesticidal agents (Misra & Gupta, 1982).
Anticonvulsant Activity
A study on 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides has highlighted weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model, contributing to the understanding of structure-activity relationships for anticonvulsant agents (Bunyatyan et al., 2020).
Mechanism of Action
Future Directions
The compound “2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide” could be of interest for further study, given its complex structure and potential bioactivity. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile .
Properties
IUPAC Name |
2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c26-21(32)16-35-25-28-19-9-5-4-8-18(19)23-27-20(24(34)31(23)25)10-11-22(33)30-14-12-29(13-15-30)17-6-2-1-3-7-17/h1-9,20H,10-16H2,(H2,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKLOUMDXPNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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